![molecular formula C22H26ClNO2 B4066440 1-(3-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4066440.png)
1-(3-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone
Overview
Description
1-(3-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone, also known as ABT-594, is a synthetic compound that acts as a potent analgesic. It was first synthesized in 1996 by Abbott Laboratories and has been the subject of extensive research due to its potential as a treatment for chronic pain.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Synthesis : A study by Dave et al. (2013) focused on synthesizing derivatives related to the compound, demonstrating antimicrobial activities against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave et al., 2013).
- Piperidine-Based Antibacterial Agents : Merugu et al. (2010) synthesized compounds including 1-(4-(piperidin-1-yl) phenyl) ethanone, showing effective antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Polymer and Material Science
- Nematic Polyurethanes : Kricheldorf and Awe (1989) explored the use of related piperidinyl compounds in creating nematic polyurethanes, focusing on their physical properties and thermal stability (Kricheldorf & Awe, 1989).
Organic Synthesis and Medicinal Chemistry
- Synthesis of Piperazine-Based Tertiary Amino Alcohols : Hakobyan et al. (2020) synthesized tertiary amino alcohols of the piperazine series, including derivatives of ethanones, and studied their impact on tumor DNA methylation (Hakobyan et al., 2020).
- Photoremovable Protecting Group for Carboxylic Acids : Atemnkeng et al. (2003) introduced a photoremovable protecting group for carboxylic acids, using 1-[2-(2-hydroxyalkyl)phenyl]ethanone, which is closely related to the compound (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Other Applications
- Platelet Aggregation Inhibition : Grisar et al. (1976) discovered that certain derivatives including 1-(2-piperidinyl)ethanone hydrochloride can inhibit ADP-induced aggregation of blood platelets (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
properties
IUPAC Name |
1-[3-[[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO2/c1-17(26)20-4-2-3-19(13-20)15-24-11-9-22(16-25,10-12-24)14-18-5-7-21(23)8-6-18/h2-8,13,25H,9-12,14-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBXYIFXLISNCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)(CC3=CC=C(C=C3)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[4-[(4-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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